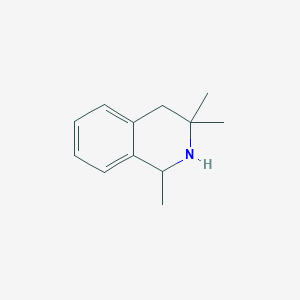

1,3,3-三甲基-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

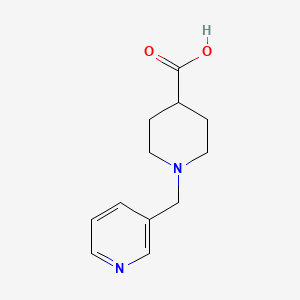

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the class of tetrahydroisoquinolines, which are heterocyclic aromatic organic compounds. These compounds are of significant interest due to their presence in various biologically active molecules and their potential medicinal applications. The synthesis and study of tetrahydroisoquinolines have been a subject of research, aiming to develop efficient synthetic routes and to understand their chemical and physical properties, as well as their biological activities.

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles as starting materials for the synthesis of dihydropyrrolo[2,1-a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, which can be further transformed into compounds like lamellarin G trimethyl ether and lamellarin U . Another method includes the Pictet-Spengler reaction on substituted tyrosine to synthesize conformationally constrained analogs . Organocatalytic enantioselective Pictet-Spengler reactions have also been employed to produce a range of biologically relevant alkaloids with high enantioselectivity . Additionally, the rhodium-catalyzed reaction of dihydroisoquinolinium tetraarylborates has been used for the asymmetric synthesis of 1-aryl tetrahydroisoquinolines .

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a benzene ring fused to a nitrogen-containing heterocycle. The presence of substituents on the tetrahydroisoquinoline core can significantly influence the compound's stereochemistry and reactivity. For instance, the introduction of a methyl group at the benzylic carbon can affect the adrenoceptor activities of the compound . The stereochemistry of the substituents is crucial for the biological activity of these molecules, as demonstrated by the synthesis of enantioenriched 1-aryl tetrahydroisoquinolines .

Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions, including alkylation, dehalogenation, and reduction. For example, the Barbier reaction followed by sodium monoacetoxyborohydride reduction has been used to synthesize 1-arylmethyl tetrahydroisoquinolines . Electrophilic attack and diastereoselective alkylation have been employed to synthesize enantiomerically pure 1-substituted tetrahydroisoquinolines . The reactivity of these compounds can be tailored by the introduction of different functional groups, which can also modulate their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroisoquinolines, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can alter these properties, making them suitable for various applications. For instance, the presence of acid-sensitive protecting groups can be beneficial for the synthesis of compounds that are sensitive to harsh conditions . The protonation behavior of aminomethyl tetrahydroisoquinolines has been investigated, showing that these compounds are substantially monoprotonated at physiological pH .

科学研究应用

合成和化学反应

- 复杂分子的合成: 与1,3,3-三甲基-1,2,3,4-四氢异喹啉密切相关的1,2,3,4-四氢异喹啉-1-碳腈,被用作合成复杂分子如薄层素U和薄层素G三甲醚的起始物质。这种方法对引入酸敏感保护基是重要的,否则这些保护基在严酷条件下会被裂解 (Liermann & Opatz, 2008)。

- 硫代氨酰化反应: 该化合物及其衍生物与苯基异硫氰酸酯反应形成烯胺硫代酰胺。这些硫代酰胺会进一步发生化学转化,如酰化 (Surikova & Mikhailovskii, 2014)。

生物学和药理学应用

- β-肾上腺素活性: 从1,3,3-三甲基-1,2,3,4-四氢异喹啉衍生的一种位置异构体被研究其β-肾上腺素活性,显示在药理学应用中的潜力 (Miller, Bossart, Mayo, & Feller, 1980)。

- 抗癌潜力: 取代的1,2,3,4-四氢异喹啉,包括具有三甲基结构的化合物,已被研究作为潜在的抗癌药物。它们在各种癌细胞系中的细胞毒性得到评估,突显了它们的治疗潜力 (Redda, Gangapuram, & Ardley, 2010)。

结构分析和催化

- 电荷密度研究: 与1,3,3-三甲基-1,2,3,4-四氢异喹啉密切相关的化合物的电荷密度研究提供了关于弱分子间相互作用的见解,如C-H...F和C-F...F-C,在晶体学和分子设计领域中具有重要意义 (Chopra, Cameron, Ferrara, & Guru Row, 2006)。

- 催化不对称合成: 该化合物在天然产物中作为特权骨架,并且其不对称合成的最新策略在生产生物活性生物碱方面具有重要意义 (Liu et al., 2015)。

未来方向

属性

IUPAC Name |

1,3,3-trimethyl-2,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-11-7-5-4-6-10(11)8-12(2,3)13-9/h4-7,9,13H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPJDSRANHWZZEB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2CC(N1)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407575 |

Source

|

| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

41565-97-3 |

Source

|

| Record name | 1,2,3,4-Tetrahydro-1,3,3-trimethylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-amino-N-cyclopentyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1276829.png)

![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)

![Amino[4-(methylsulfanyl)phenyl]acetic acid](/img/structure/B1276839.png)